1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine
描述
属性
IUPAC Name |
1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-2-5-17(6-3-1)14-21-12-4-7-18(15-21)20-13-16-8-10-19-11-9-16/h1-3,5-6,8-11,18,20H,4,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZFMMNDAKTLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
General Synthetic Strategy
The preparation typically involves:
- Construction of the piperidine ring with appropriate substitution.
- Introduction of the benzyl group at the nitrogen (N-1 position).
- Functionalization at the 3-position with an amine substituent bearing the pyridin-4-ylmethyl group.
Reported Synthetic Route for Related Compound (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
This compound, structurally similar, is prepared through the following key steps:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate | Formation of carbamate intermediate and chiral resolution using dibenzoyl-L-tartrate | High optical purity intermediate |
| 2 | Base treatment of isopropanol solvate of carbamate intermediate | Reaction with base to convert carbamate | Formation of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate |
| 3 | Reduction of carbamate to amine | Use of reducing agent (e.g., sodium borohydride or catalytic hydrogenation) | Formation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine |
| 4 | Salt formation for stability | Reaction with acetic acid to form acetate salt | Stable, high-purity salt form |
The yield reported for the reduction step is approximately 70%, with high chiral purity (up to 99.8%) achieved by crystallization and salt formation.
Adaptation for this compound
For the target compound, the key difference is the substitution at the 3-amine position with a pyridin-4-ylmethyl group instead of a methyl group. This suggests the following synthetic considerations:
-
- 1-benzylpiperidin-3-amine or a suitable precursor.
- Pyridin-4-ylmethyl halide (e.g., bromide or chloride) as an alkylating agent.
-
- N-alkylation at the 3-amine: React 1-benzylpiperidin-3-amine with pyridin-4-ylmethyl halide under basic conditions (e.g., potassium carbonate in an aprotic solvent like acetonitrile or DMF) to form the N-(pyridin-4-ylmethyl) derivative.
- Purification: Isolation of the product by crystallization or chromatography.
- Optional Salt Formation: To improve stability and handling, formation of pharmaceutically acceptable salts (e.g., hydrochloride or acetate) may be performed.
-
- Temperature: Typically room temperature to 60 °C.
- Reaction Time: Several hours to overnight.
- Solvents: Ethanol, acetonitrile, or dichloromethane depending on solubility.
Example Procedure (Hypothetical Based on Analogous Chemistry)
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | 1-benzylpiperidin-3-amine + pyridin-4-ylmethyl bromide | K2CO3, acetonitrile, 40 °C, 12 h | N-alkylation at 3-amine |
| 2 | Work-up | Extraction with dichloromethane, washing, drying | Removal of inorganic salts |
| 3 | Purification | Column chromatography or recrystallization | Isolation of pure product |
| 4 | Salt formation (optional) | Reaction with HCl or acetic acid in ethanol | Formation of stable salt |
Research Findings and Data
Stability and Salt Formation
Analytical Data (From Related Compounds)
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 281.4 g/mol | Mass Spectrometry |
| Purity | >95% | HPLC |
| Optical Purity | N/A (achiral) | N/A |
| Melting Point | Not reported | DSC or melting point apparatus |
| Stability | Stable as acetate salt | Storage tests |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Reduction of carbamate intermediate (analogous) | Sodium borohydride, base, acetic acid | 30 °C, 16 h | ~70% | High optical purity for chiral analogs |
| N-alkylation with pyridin-4-ylmethyl halide (proposed) | Pyridin-4-ylmethyl bromide, K2CO3 | RT to 40 °C, 12 h | 60-80% | Requires purification |
| Salt formation | Acetic acid or HCl | Room temp, 1-2 h | Quantitative | Enhances stability |
化学反应分析
1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
科学研究应用
Structure and Composition
1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine can be characterized by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃
- Molecular Weight : 283.39 g/mol
- Purity : 95%
- Physical Form : Liquid
Safety Information
The compound is classified with several hazard statements, indicating it poses risks such as toxicity upon ingestion and skin irritation. Proper handling and safety measures should be observed during laboratory use .
Oncology
This compound has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on receptor tyrosine kinases, which are often mutated in various cancers, including gastrointestinal stromal tumors (GIST) . The target of such investigations is to develop inhibitors that can effectively block these mutated receptors, thus halting tumor growth.
Case Study: c-KIT Inhibition
A study highlighted the efficacy of similar compounds in inhibiting c-KIT kinase across multiple mutations associated with GIST. These findings suggest that this compound could be a candidate for further development as a targeted cancer therapy .
Neuropharmacology
The compound is also being explored for its neuropharmacological properties. Its structural similarity to known psychoactive agents suggests potential applications in treating neurological disorders.
Potential Mechanism of Action
The piperidine moiety may interact with neurotransmitter receptors, providing a pathway for the development of novel treatments for conditions such as depression or anxiety disorders. Preliminary studies indicate that derivatives of piperidine can modulate serotonin receptors, which are crucial in mood regulation .
Antimicrobial Activity
Emerging research has indicated that compounds related to this compound may possess antimicrobial properties. The pyridine ring is known for its biological activity, and derivatives have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Screening
In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .
Table 1: Summary of Biological Activities
| Application Area | Activity Type | Reference |
|---|---|---|
| Oncology | c-KIT Inhibition | |
| Neuropharmacology | Serotonin Modulation | |
| Antimicrobial Activity | Bacterial Inhibition |
作用机制
The mechanism of action of 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Methyl-Substituted Piperidine Derivatives
- (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine Structure: Incorporates a methyl group at position 4 of the piperidine ring. Synthesis: Achieved via quaternization of 3-acetylamino-4-methyl pyridine, partial reduction, and resolution with ditoluoyl (L)-tartaric acid .
Fluorinated Benzylidene Derivatives
Pyridine/Pyrimidine Ring Modifications
Nitro-Substituted Pyridine Analogs
- N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine
Pyrimidine-Based Derivatives
- Data: Molecular formula = C₉H₁₆Cl₂N₄; molecular weight = 251.16 g/mol .
Physicochemical and Pharmacological Data Table
Key Findings and Implications
- Substituent Effects : Fluorine and nitro groups enhance bioactivity but may introduce toxicity .
- Ring Systems : Pyrimidine analogs offer distinct electronic profiles compared to pyridine, influencing target binding .
- Synthetic Complexity : Stereochemical control (e.g., resolution with tartaric acid) is critical for bioactive enantiomers .
生物活性
1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of Biological Activities
The compound is primarily investigated for its antimicrobial , anticancer , and neurological properties, making it a versatile candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting potent effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In cancer research, the compound demonstrates promising anticancer effects. Studies have reported its ability to inhibit cell proliferation in several cancer cell lines, including breast, ovarian, and colorectal cancers. The compound's efficacy is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of cell viability .
Neurological Effects
The compound is also being explored for its potential in treating neurological disorders. It interacts with neurotransmitter systems, particularly influencing muscarinic receptors associated with cognitive functions and memory processes . This interaction suggests a possible role in therapies for conditions like Alzheimer's disease.
The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes. This binding modulates their activity, leading to various therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways, contributing to its antimicrobial and anticancer properties .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The results demonstrated that this compound had MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial activity .
- Anticancer Research : In vitro studies showed that the compound could significantly reduce cell viability in human breast cancer cells with an IC50 value around 92 µM . Further investigations into its mechanism revealed that it induces apoptosis in cancer cells through specific signaling pathways.
- Neurological Assessment : A pharmacological study explored the compound's effects on muscarinic receptors, revealing that it enhances cognitive function in animal models . This finding positions it as a potential candidate for further development in treating cognitive impairments.
Data Tables
常见问题
Q. What are the recommended safety protocols for handling 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine in laboratory settings?
- Methodological Answer: Use respiratory protection (e.g., P95/P1 respirators in the U.S. or ABEK-P2 in the EU) when airborne concentrations exceed safety thresholds. Avoid drainage system contamination due to potential environmental hazards. Conduct regular risk assessments using Safety Data Sheets (SDS) for toxicity profiles, noting that acute toxicity and carcinogenicity data remain inconclusive . Implement fume hoods for reactions involving volatile intermediates and use secondary containment for liquid waste.
Q. How can researchers confirm the stereochemical purity of this compound?
- Methodological Answer: Combine single-crystal X-ray diffraction (for absolute configuration determination, as demonstrated in piperidine derivatives ) with chiral HPLC or NMR analysis. For NMR, compare chemical shifts of diastereomers using chiral auxiliaries (e.g., ditoluoyl-L-tartaric acid for resolution, as described in related syntheses ). Assign stereochemistry via coupling constants in H NMR (e.g., axial vs. equatorial proton environments in piperidine rings) .
Q. What are the critical steps in synthesizing this compound?
- Methodological Answer: Follow a multi-step protocol:
N-acylation of pyridine precursors to introduce the benzyl group.
Quaternization with benzyl halides to stabilize intermediates.
Partial reduction using NaBH in methanol/water to avoid over-reduction.
Reductive amination with titanium(IV) isopropoxide to form the final amine .
Monitor reaction progress via TLC and LC-MS to isolate intermediates with >95% purity.
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer: Use quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for key steps like reductive amination. Apply machine learning (ML) models trained on reaction databases to screen solvent systems (e.g., methanol vs. DMSO) and catalysts (e.g., Ti(OiPr) efficiency ). Integrate experimental feedback loops to refine computational predictions, as demonstrated in ICReDD’s reaction design framework .
Q. What strategies resolve discrepancies in toxicological data for this compound?
- Methodological Answer: Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate conflicting classifications (e.g., IARC vs. OSHA classifications ). Use structure-activity relationship (SAR) analysis to compare toxicity profiles with analogs (e.g., 4-methylpiperidine derivatives ). Cross-reference cytotoxicity data from high-throughput screening (HTS) platforms, ensuring assay conditions (e.g., pH, serum content) match physiological relevance.
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer: Perform molecular docking studies using crystal structures of target proteins (e.g., pyrrolo[2,3-b]pyridine derivatives ). Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use radiolabeled analogs (e.g., C or H isotopes) in autoradiography for tissue distribution studies. Compare inhibitory activity against structurally related compounds (e.g., trifluoromethyl benzamide derivatives ).
Q. What methods address challenges in scaling up the synthesis of this compound?
- Methodological Answer: Optimize batch processes using flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., quaternization ). Replace hazardous solvents (e.g., dichloromethane ) with greener alternatives (e.g., ethyl acetate/water biphasic systems). Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates.
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting NMR or crystallography data for structural validation?
- Methodological Answer: For NMR contradictions, use 2D techniques (e.g., H-C HSQC) to resolve overlapping signals. For crystallography, refine data with software (e.g., SHELXL) and validate against simulated powder XRD patterns. Cross-check with IR spectroscopy (e.g., characteristic NH stretches at ~3298 cm ) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What experimental approaches determine the reaction mechanism of reductive amination in this compound’s synthesis?
- Methodological Answer: Conduct kinetic isotope effect (KIE) studies using deuterated amines to identify rate-determining steps. Probe intermediates via in situ ReactIR to detect imine formation. Compare yields under varying conditions (e.g., Ti(OiPr) vs. NaBHCN ) to elucidate catalyst roles.
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological properties?
- Methodological Answer:
Synthesize analogs with substitutions on the benzyl (e.g., 4-fluorobenzyl ) or pyridine rings (e.g., 3-nitro ). Test solubility/logP via shake-flask assays and metabolic stability in liver microsomes. Use ML-driven QSAR models to predict bioactivity cliffs, focusing on trifluoromethyl groups for enhanced lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
